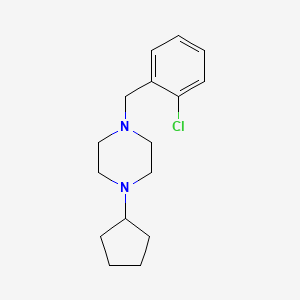![molecular formula C20H15ClN2O3 B3748830 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3748830.png)
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide
描述
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide, also known as AFCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as benzamides and has been found to have a range of biochemical and physiological effects. In
作用机制
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide works by binding to the active site of HDACs, thereby preventing them from carrying out their normal function. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide exerts its anti-inflammatory and anti-cancer effects is not fully understood, but it is thought to involve the regulation of various signaling pathways.
Biochemical and Physiological Effects:
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and migration of cancer cells. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. In addition, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has been found to have neuroprotective effects, protecting neurons from damage caused by various insults.
实验室实验的优点和局限性
One of the main advantages of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide is its specificity for HDACs, making it a useful tool for studying the role of these enzymes in gene expression. However, its effectiveness can be limited by its relatively low potency compared to other HDAC inhibitors. In addition, its use in animal models can be limited by its poor solubility and bioavailability.
未来方向
There are several areas of research that could benefit from further investigation into the properties of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide. One area is the development of more potent and selective HDAC inhibitors, which could have greater therapeutic potential. Another area is the investigation of the anti-inflammatory and neuroprotective effects of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide, which could have implications for the treatment of various diseases. Finally, the use of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide in combination with other drugs could be explored as a way to enhance its effectiveness and reduce its limitations.
Conclusion:
In conclusion, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide is a promising compound that has been widely used in scientific research. Its ability to inhibit HDACs and its anti-inflammatory and anti-cancer properties make it a useful tool for studying gene expression and developing new therapies. While it has some limitations, further research into its properties could lead to the development of more effective treatments for a range of diseases.
科学研究应用
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies.
属性
IUPAC Name |
N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-10-8-14(9-11-15)19(24)23-18(13-17-7-4-12-26-17)20(25)22-16-5-2-1-3-6-16/h1-13H,(H,22,25)(H,23,24)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAYJAOVHFECHJ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3748748.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3748752.png)
![[(2-oxo-1-azepanyl)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B3748773.png)
![5,6,7,8-tetrahydrospiro[1,3-benzothiazine-4,1'-cyclohexan]-2(3H)-one](/img/structure/B3748776.png)
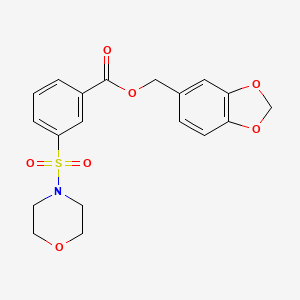
![N-[2-(dimethylamino)ethyl]-N'-phenylurea](/img/structure/B3748783.png)
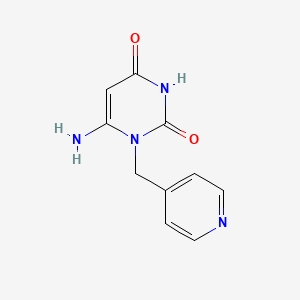

![1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3748793.png)
![N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748803.png)
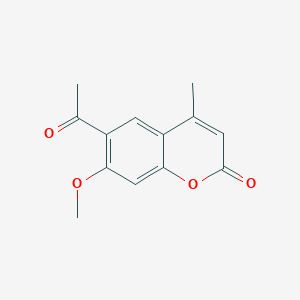
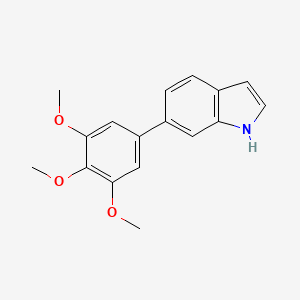
![1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3748853.png)
